4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is an organic compound notable for its role as a precursor in the synthesis of pharmaceuticals, particularly in the development of hypoxia-inducible factor prolyl hydroxylase inhibitors. This compound has gained attention due to its potential therapeutic applications in treating conditions such as anemia and chronic renal insufficiency.
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid falls under the category of isoquinoline derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic compound, specifically one containing nitrogen in the ring structure, and is recognized for its potential in medicinal chemistry .
The synthesis of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid typically involves various organic reactions, including acylation and reduction processes. One common method includes the reaction of methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinolyl-3-carboxylate with zinc powder in the presence of dilute hydrochloric acid, yielding a high-purity product .
A typical synthesis procedure may involve:
The molecular structure of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid features an isoquinoline core with hydroxyl and carboxylic acid functional groups. The structural representation can be described using InChI notation:
The molecular weight of this compound is 295.29 g/mol, and it exhibits specific characteristics under various analytical techniques, which can be utilized to confirm its identity and purity .
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid participates in several chemical reactions that are critical for its application in drug synthesis. Notably, it acts as a precursor in the production of Roxadustat, a medication used for treating anemia by mimicking the effects of erythropoietin.
The compound can undergo:
The mechanism of action of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid primarily involves its role as an inhibitor of hypoxia-inducible factor prolyl hydroxylase. This inhibition stabilizes hypoxia-inducible factors, leading to increased production of erythropoietin.
Research indicates that by activating the body’s natural response to low oxygen levels, this compound influences pathways related to erythropoiesis (red blood cell production), providing therapeutic benefits in conditions characterized by inadequate oxygen delivery .
The compound is typically stored under controlled conditions (2–8 °C) to maintain stability. It appears as a solid at room temperature.
Key chemical properties include:
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is primarily utilized in:
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is synthesized via multi-step routes starting from halogenated phenoxybenzoic acids or nitrile-containing precursors. A critical intermediate is ethyl 5-(2-bromo-4-phenoxyphenyl)-1,3-oxazole-4-carboxylate, which undergoes simultaneous ring opening, ether fission, and imine generation under reductive conditions. This route leverages the reactivity of the bromine substituent and the oxazole ring’s lability to construct the isoquinoline core. Alternative pathways utilize 4-nitro-1,2-dicarbonitrile derivatives, where the nitro group facilitates electrophilic aromatic substitution, and nitrile groups enable cyclization through hydrolysis and dehydration steps. Yields in these routes range from 60–75%, with purity highly dependent on recrystallization solvents like ethanol/water mixtures [4] .
Table 1: Key Intermediates in Multi-Step Synthesis
Precursor | Reaction Step | Primary Product | Yield (%) |
---|---|---|---|
Ethyl 5-(2-bromo-4-phenoxyphenyl)oxazole-4-carboxylate | Zn/AcOH reduction | Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | 68 |
4-Nitro-1,2-dicarbonitrile derivative | Hydrolysis → Cyclization | 7-Phenoxy-1H-isoquinolin-3-ol | 72 |
Methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinolyl-3-carboxylate | Zn/AcOH reductive cyclization | Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | 65 |
The nitro group’s electron-withdrawing nature enhances electrophilic attack at ortho positions, while nitrile groups provide anchimeric assistance during cyclization. Optimized hydrolysis uses 20% H₂SO₄ at 80°C, followed by neutralization to precipitate the carboxylic acid intermediate [4] [6].
Central to isoquinoline formation is the oxazole ring opening, which occurs concurrently with C–O ether bond cleavage and imine generation. This one-pot transformation converts oxazole intermediates (e.g., ethyl 5-[2-(1-ethoxyethenyl)-4-phenoxyphenyl]-1,3-oxazole-4-carboxylate) into 4-hydroxyisoquinoline-3-carboxylates using zinc dust in glacial acetic acid at 50–60°C. The mechanism involves:
Side products include dimeric species (from phenol re-addition) and dehydrated by-products, minimized by maintaining reaction temperatures below 70°C and using a 3:1 acetic acid/water solvent mixture. This strategy achieves 70–85% conversion efficiency when high-purity zinc dust (≥90% reactivity) is employed [4] [6].
Advanced catalytic systems replace stoichiometric reductants (e.g., zinc) to improve atom economy. Iron(II) chloride (5–10 mol%) in dimethyl sulfoxide enables ether fission via single-electron transfer, while ammonium persulfate ((NH₄)₂S₂O₈) oxidatively promotes imine formation. Bimetallic systems like CuI/FeCl₃ (1:2 ratio) in trifluoroethanol further enhance efficiency by facilitating both reductive cleavage and Lewis acid-assisted cyclization. These catalysts achieve 80–92% yield of ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate at 100°C, reducing reaction times from 12 hours to 3 hours .
Table 2: Catalytic Systems for Ether Fission and Imine Generation
Catalyst System | Solvent | Temperature (°C) | Yield (%) | By-Product Formation |
---|---|---|---|---|
Zn/AcOH (stoichiometric) | Glacial AcOH | 50–60 | 65–75 | Moderate (phenolic adducts) |
FeCl₂ (5 mol%) | Dimethyl sulfoxide | 100 | 85 | Low (<5%) |
CuI/FeCl₃ (1:2) | Trifluoroethanol | 110 | 92 | Negligible |
(NH₄)₂S₂O₈ (2 equiv) | Methanol/H₂O | 80 | 78 | Moderate (over-oxidation) |
Critical to success is excluding oxygen via nitrogen sparging, as O₂ quenches radical intermediates. Ferrous catalysts also tolerate electron-deficient phenoxy groups (e.g., p-nitrophenoxy), enabling derivative synthesis .
Solvent polarity dictates cyclization kinetics and by-product profiles. Dimethyl sulfoxide accelerates imine formation due to high polarity (ε=46.7), but promotes decarboxylation above 110°C. Conversely, ethanol/water (4:1) suppresses hydrolysis of ester intermediates while solubilizing inorganic catalysts. Optimal cyclization occurs at 80–90°C in dimethyl sulfoxide/ethylene glycol (3:1), balancing reaction rate and product stability .
Temperature studies reveal:
Microwave-assisted reactions in dimethyl sulfoxide at 120°C reduce cyclization time to 15 minutes but require rapid cooling to prevent degradation .
Table 3: Solvent/Temperature Impact on Cyclization
Solvent System | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Major By-Product |
---|---|---|---|---|
Dimethyl sulfoxide | 100 | 1.5 | 89 | Decarboxylated isoquinoline (3%) |
Ethanol/H₂O (4:1) | 80 | 4.0 | 82 | Hydrolyzed ester (8%) |
Acetic acid | 60 | 12.0 | 75 | Phenolic adducts (12%) |
Dimethyl sulfoxide/Ethylene glycol (3:1) | 90 | 2.0 | 91 | None |
Traditional Pictet-Spengler methods employ L-tyrosine derivatives, condensing β-arylethylamines with aldehydes under strong acids (HCl/HOAc). This route yields 4-hydroxyisoquinoline-3-carboxylates in 40–50% yield after esterification and phenoxylation. Limitations include:
Novel reductive Pictet-Spengler adaptations bypass these issues using oxazole precursors (Section 1.2) or iron-catalyzed cyclizations. Key advances:
Yields improve to 70–85% with 99% regiopurity, though traditional routes remain relevant for generating diverse 1-substituted analogs (e.g., 1-benzyl derivatives) [5] .
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2